Derivatives Built on the 5,5-Dimethylthieno[3,2-b]pyran Scaffold Achieve 10-Fold Greater In Vivo Antihypertensive Potency than the Benzopyran Prototype Cromakalim
The optimized derivative trans-5,6-dihydro-6-hydroxy-5,5-dimethyl-2-nitro-7-(2-oxopiperidin-1-yl)-5H-thieno[3,2-b]pyran (compound 32, also known as RWJ 26629) exhibits an ED₃₀ of 0.015 mg/kg p.o. in the spontaneously hypertensive rat (SHR) model, representing a 10-fold potency advantage over the benzopyran potassium channel opener cromakalim [1]. Compound 32 was synthesized directly from 5,5-dimethyl-5H-thieno[3,2-b]pyran via NBS bromohydrin formation (10.95 g scale) followed by epoxidation and piperidinone ring-opening [2].
| Evidence Dimension | Oral antihypertensive potency (ED₃₀) in spontaneously hypertensive rats |
|---|---|
| Target Compound Data | ED₃₀ = 0.015 mg/kg (compound 32; racemic trans-5,6-dihydro-6-hydroxy-5,5-dimethyl-2-nitro-7-(2-oxopiperidin-1-yl)-5H-thieno[3,2-b]pyran) |
| Comparator Or Baseline | Cromakalim (racemic benzopyran PCO): ED₃₀ ≈ 0.15 mg/kg (estimated from 10-fold difference) |
| Quantified Difference | 10-fold more potent than cromakalim |
| Conditions | Oral gavage in spontaneously hypertensive rats (SHR); mean arterial blood pressure measured via carotid artery catheter; groups of 4–6 animals per dose |
Why This Matters
This 10-fold in vivo potency gain directly translates to lower projected human dosing and reduced off-target exposure risk, making the 5,5-dimethylthieno[3,2-b]pyran scaffold the preferred entry point for preclinical candidate selection over the legacy benzopyran series.
- [1] Sanfilippo, P. J., McNally, J. J., Press, J. B., Falotico, R., Giardino, E. C., & Katz, L. B. (1992). J. Med. Chem., 35(23), 4425–4433. View Source
- [2] European Patent EP0360621A1. (1990). Example 1: N-Bromosuccinimide addition to 5,5-dimethyl-5H-thieno[3,2-b]pyran (10.95 g, 65.9 mmol). View Source
